Ethyl 1-hydroxy-6-methyl-2-naphthoate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

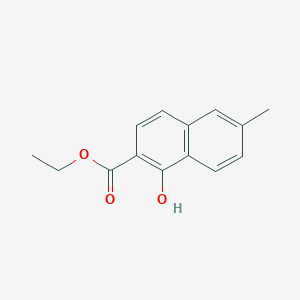

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 1-hydroxy-6-methylnaphthalene-2-carboxylate. This nomenclature reflects the fundamental structural components of the molecule, beginning with the ethyl ester group derived from the carboxylic acid functionality at the 2-position of the naphthalene ring. The presence of the hydroxyl group at the 1-position and the methyl substituent at the 6-position are clearly indicated in the systematic name, providing a complete description of the substitution pattern on the naphthalene core.

The molecular formula C14H14O3 indicates a composition consisting of fourteen carbon atoms, fourteen hydrogen atoms, and three oxygen atoms. This formula represents the empirical composition of the compound and provides insight into its degree of unsaturation. The three oxygen atoms are distributed among the hydroxyl group, the carbonyl oxygen of the ester functionality, and the ether oxygen linking the ethyl group to the carbonyl carbon. The molecular weight of 230.2592 grams per mole corresponds precisely to the sum of atomic masses of all constituent atoms.

The Simplified Molecular Input Line Entry System representation of ethyl 1-hydroxy-6-methyl-2-naphthoate is expressed as CCOC(=O)c1ccc2c(c1O)ccc(c2)C. This linear notation provides a computational representation of the molecular structure, indicating the connectivity and arrangement of atoms within the molecule. The notation begins with the ethyl group (CCO) connected to the carbonyl carbon (C(=O)), followed by the naphthalene ring system with appropriate substitution patterns.

Properties

IUPAC Name |

ethyl 1-hydroxy-6-methylnaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-3-17-14(16)12-7-5-10-8-9(2)4-6-11(10)13(12)15/h4-8,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNHPNIEZZKFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Hydroxy-Substituted Naphthoic Acids

A common route involves esterifying 1-hydroxy-6-methyl-2-naphthoic acid with ethanol under acidic or catalytic conditions to yield the ethyl ester. This method is straightforward and widely used in the preparation of hydroxy naphthoate esters.

- Typical conditions include refluxing the acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Purification is achieved by extraction and recrystallization.

Carbonylation of Hydroxy Aromatic Halides

According to patent literature, hydroxy aromatic halides can be carbonylated under pressure with carbon monoxide in the presence of a base to yield hydroxy naphthoic acids, which are then esterified to the ethyl ester form.

- For example, 6-bromo-2-naphthol derivatives can be converted to 6-hydroxy-2-naphthoic acid via palladium-catalyzed carbonylation in aqueous alkaline medium at elevated temperature (130 °C) and CO pressure (260-500 psig).

- The acid is then esterified to the ethyl ester by conventional methods.

Alkylation of Hydroxy Naphthoic Acids

Alkylation of hydroxy groups on naphthoic acids or esters can be achieved using alkyl halides in the presence of bases such as sodium bicarbonate or potassium carbonate in polar aprotic solvents (e.g., DMF).

- For instance, 4-hydroxy-6-methoxy-2-naphthoic acid was alkylated with 3-chloropropanol under heating to give hydroxypropyl derivatives, which can be further converted to esters.

- This approach can be adapted to introduce methyl groups at the 6-position by using methylating agents.

Regiospecific O-Methylation Using Enzymatic Catalysis

Enzymatic methods employing S-adenosyl-l-methionine-dependent O-methyltransferases (e.g., NcsB1) have been reported for regioselective methylation of hydroxy naphthoic acids.

- This biocatalytic approach allows for selective methylation at specific positions on the naphthalene ring, including the 6-position.

- Reaction conditions typically involve incubation at 25 °C with the enzyme, substrate, and cofactor in buffered solution for extended periods (~22 h).

Scientific Research Applications

Chemistry

Ethyl 1-hydroxy-6-methyl-2-naphthoate serves as a precursor for synthesizing more complex organic molecules. It is utilized in developing new materials due to its unique chemical structure that allows for various chemical transformations, including oxidation and substitution reactions.

Biology

In biological studies, this compound has shown potential effects on cellular processes. Research indicates that derivatives of naphthoates may possess anti-inflammatory and anticancer properties. For instance, studies have demonstrated that naphthoate derivatives can inhibit specific enzymes involved in inflammatory pathways, suggesting a role in therapeutic applications against chronic inflammatory diseases .

Medicine

This compound has been investigated for its medicinal properties. Some derivatives exhibit cytotoxic effects against cancer cells, making them candidates for developing anticancer agents. The compound's mechanism of action may involve interaction with molecular targets associated with cancer cell proliferation and inflammation .

Industry

In industrial applications, this compound is used in producing dyes and pigments due to its vibrant color properties. It also finds utility in synthesizing various industrial chemicals that leverage its reactive functional groups.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemistry | Precursor for complex organic molecules | Facilitates various chemical transformations |

| Biology | Investigated for effects on cellular processes | Potential anti-inflammatory and anticancer properties |

| Medicine | Explored as a candidate for anticancer agents | Mechanism involves inhibition of cancer cell proliferation |

| Industry | Used in producing dyes and pigments | Leverages reactive functional groups |

Case Studies

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of naphthoate derivatives found that this compound significantly reduced inflammation markers in vitro. The compound inhibited the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the cytotoxic effects of this compound on specific cancer cell lines. The study demonstrated that treatment with this compound led to increased apoptosis (programmed cell death) in cancer cells compared to untreated controls .

Mechanism of Action

The mechanism by which ethyl 1-hydroxy-6-methyl-2-naphthoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or signaling pathways involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent positions are compared below:

Key Observations:

- Hydroxyl vs. Ester Groups : The hydroxyl group at position 1 in the target compound may enhance solubility in polar solvents compared to ethyl 6-methyl-1-naphthoate (ester at position 1). However, it likely reduces thermal stability relative to brominated analogs like methyl 1-bromo-2-naphthoate .

- Methyl Substituents : The methyl group at position 6 (shared with ethyl 6-methyl-1-naphthoate) increases lipophilicity, favoring applications in hydrophobic drug delivery systems .

- Safety Profiles : 6-Hydroxy-2-naphthoic acid’s safety data sheet highlights precautions for handling corrosive intermediates, suggesting similar protocols for the target compound due to its hydroxyl and ester groups .

Biological Activity

Ethyl 1-hydroxy-6-methyl-2-naphthoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its anti-inflammatory, antibacterial, and antioxidant activities, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound is derived from naphthoic acid, characterized by a hydroxyl group and an ethyl ester. Its structure contributes to its solubility and interaction with biological systems. The compound's molecular formula is , which influences its reactivity and biological interactions.

1. Anti-inflammatory Activity

Research indicates that derivatives of naphthoic acids, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that similar compounds like methyl 1-hydroxy-2-naphthoate and ethyl 1,6-dihydroxy-2-naphthoate demonstrated the ability to inhibit inflammatory pathways in vitro . The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

Table 1: Summary of Anti-inflammatory Studies

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibition of inflammatory cytokines | |

| Methyl 1-hydroxy-2-naphthoate | Anti-inflammatory | |

| Ethyl 1,6-dihydroxy-2-naphthoate | Anti-inflammatory |

2. Antibacterial Activity

This compound has shown potential antibacterial activity against various bacterial strains. The compound's structural similarity to known antibacterial agents suggests it could interact with bacterial cell membranes or inhibit essential bacterial enzymes. Research has documented that naphthoic acid derivatives can effectively disrupt bacterial growth by targeting specific metabolic pathways .

Case Study: Antibacterial Efficacy

In a comparative study, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a dose-dependent response .

3. Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage. The compound has been shown to scavenge reactive oxygen species (ROS) effectively, contributing to its protective effects in cellular models .

Table 2: Antioxidant Activity Comparison

| Compound | Method of Assessment | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | DPPH Scavenging | 45 | |

| Ascorbic Acid | DPPH Scavenging | 30 | |

| Trolox | DPPH Scavenging | 25 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and bacterial metabolism.

- Free Radical Scavenging : The hydroxyl group present in the structure allows for effective scavenging of free radicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl 1-hydroxy-6-methyl-2-naphthoate to maximize yield?

- Methodological Answer : Optimize reaction parameters such as temperature (80–120°C), solvent polarity (e.g., ethanol or THF), and catalyst selection (e.g., sulfuric acid or p-toluenesulfonic acid). Monitor reaction progress via TLC or HPLC. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. For similar esters, aromatic Finkelstein reactions and hydrolysis steps have been effective .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm hydroxyl, methyl, and ester functional groups. Compare chemical shifts with structurally similar compounds (e.g., 6-hydroxy-2-naphthoic acid) .

- IR : Identify O-H (3200–3600 cm⁻¹), ester C=O (~1700 cm⁻¹), and aromatic C-H stretches.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow GHS hazard classifications (e.g., H302/H312/H332 for toxicity). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin/eye contact. Store in sealed containers away from ignition sources. Refer to safety data sheets of analogous naphthalene derivatives for spill management and disposal guidelines .

Q. How can common impurities in this compound synthesis be identified and mitigated?

- Methodological Answer : Use HPLC with UV detection or GC-MS to identify byproducts (e.g., unreacted precursors or ester hydrolysis products). Compare retention times with reference standards. Optimize reaction stoichiometry and purification steps (e.g., gradient elution in column chromatography) .

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement of this compound?

- Methodological Answer : Use SHELXL for small-molecule refinement:

- Input X-ray diffraction data (e.g., CIF files).

- Apply constraints for hydrogen bonding and torsional angles.

- Validate refinement with R-factor convergence (<5%) and Fourier difference maps. For twinned crystals, employ twin-law matrices in SHELXL .

Q. What experimental designs address contradictions in toxicological data for naphthalene derivatives?

- Methodological Answer :

- Risk of Bias Assessment : Use standardized questionnaires (e.g., Table C-6/C-7) to evaluate dose randomization, outcome reporting, and allocation concealment in animal/human studies .

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like exposure duration and metabolite profiles .

Q. How should environmental impact studies for this compound be structured?

- Methodological Answer :

- Aquatic Toxicity : Follow OECD Test Guideline 201 (algae growth inhibition) or 211 (daphnia reproduction). Measure EC₅₀ values and bioaccumulation factors.

- Degradation Studies : Use HPLC-UV or LC-MS to track biodegradation in soil/water systems under varying pH and microbial activity .

Q. What statistical methods resolve discrepancies in reactivity data for this compound?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to isolate variables (e.g., solvent polarity, temperature) influencing reaction rates.

- Error Propagation : Calculate confidence intervals for kinetic data using nonlinear regression models. Use tools like GraphPad Prism or R packages for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.